molecular formula C9H12O3S B13077720 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B13077720
M. Wt: 200.26 g/mol
InChI Key: AHJPNFGVOYOLHN-UHFFFAOYSA-N
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Description

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid typically involves the functionalization of thiophene rings. One common method includes the reaction of 5-methoxythiophene with a suitable alkylating agent under controlled conditions to introduce the 2-methylpropanoic acid moiety. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 5-Methoxythiophene-2-carboxylic acid
  • 2-Methylthiophene-3-carboxylic acid

Uniqueness

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid is unique due to the presence of both a methoxy group and a 2-methylpropanoic acid moiety on the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(5-methoxythiophen-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H12O3S/c1-9(2,8(10)11)6-4-5-7(12-3)13-6/h4-5H,1-3H3,(H,10,11)

InChI Key

AHJPNFGVOYOLHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(S1)OC)C(=O)O

Origin of Product

United States

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